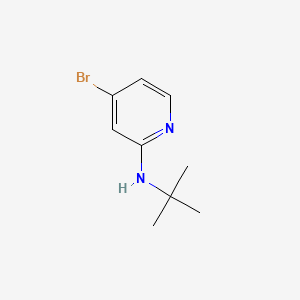
6-(Difluoromethoxy)-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(Difluoromethoxy)-3,4’-bipyridine” likely belongs to a class of organic compounds known as bipyridines and difluoromethoxy compounds. Bipyridines are organic compounds containing two pyridine rings . Difluoromethoxy compounds contain a difluoromethoxy group, which consists of a methoxy group where two hydrogen atoms are replaced by fluorine .
Synthesis Analysis
While specific synthesis methods for “6-(Difluoromethoxy)-3,4’-bipyridine” are not available, similar compounds are often synthesized through methods such as O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular structure of “6-(Difluoromethoxy)-3,4’-bipyridine” would likely involve two pyridine rings connected in some way, with a difluoromethoxy group attached to one of the carbon atoms in the 6-position of one of the pyridine rings .Chemical Reactions Analysis
Again, while specific reactions involving “6-(Difluoromethoxy)-3,4’-bipyridine” are not available, similar compounds often undergo reactions such as difluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Difluoromethoxy)-3,4’-bipyridine” would depend on its specific structure. For example, similar compounds have a molecular weight around 173.12 .Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethoxy)-5-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-2-1-9(7-15-10)8-3-5-14-6-4-8/h1-7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVOIPMMKVEKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673543 |
Source


|
| Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-3,4'-bipyridine | |
CAS RN |
1214367-90-4 |
Source


|
| Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)





